Allotetrahydrocortisol-d5: An In-depth Technical Guide for Researchers
Allotetrahydrocortisol-d5: An In-depth Technical Guide for Researchers
Introduction
Allotetrahydrocortisol (B135583) (allo-THF), also known as 5α-Tetrahydrocortisol, is a primary metabolic byproduct of cortisol, the body's main glucocorticoid hormone. The quantification of allo-THF is a critical tool for researchers and clinicians in assessing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, understanding stress responses, and investigating various endocrine disorders. Allotetrahydrocortisol-d5 is the deuterium-labeled analogue of allo-THF. Its primary application in a research and drug development setting is as an internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer for metabolic studies.[1] The stable isotope label ensures that it behaves chemically and physically similarly to the endogenous analyte, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.
Core Function and Mechanism of Action
Allotetrahydrocortisol itself is an inactive metabolite of cortisol and does not possess glucocorticoid activity. Its significance lies in its role as a biomarker of cortisol metabolism. The production of allo-THF is primarily mediated by the enzyme 5α-reductase, which converts cortisol to dihydrocortisol, followed by the action of 3α-hydroxysteroid dehydrogenase.[2][3] The levels of allo-THF in biological fluids, such as urine, reflect the peripheral metabolism of cortisol.
Elevated or suppressed levels of allo-THF can be indicative of various physiological and pathological states:
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Increased 5α-reductase activity: Conditions such as obesity, polycystic ovary syndrome (PCOS), and hyperthyroidism can lead to increased 5α-reductase activity, resulting in higher levels of allo-THF.
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Adrenal Gland Function: The overall output of cortisol metabolites, including allo-THF, provides an integrated picture of adrenal cortisol production over time.
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Stress Response: Chronic stress can alter the metabolic clearance of cortisol, which can be monitored by measuring its metabolites.
Allotetrahydrocortisol-d5, being a stable isotope-labeled standard, does not have a biological function. Instead, it is a critical tool in the analytical workflow for the accurate measurement of endogenous allotetrahydrocortisol. When added to a biological sample at a known concentration, it co-elutes with the unlabeled analyte during chromatography and is distinguished by its higher mass in the mass spectrometer. This allows for the precise quantification of the endogenous compound, as the ratio of the analyte to the internal standard remains constant even if there are losses during sample processing.
Quantitative Data
The following tables summarize the key quantitative data for Allotetrahydrocortisol and its deuterated form, Allotetrahydrocortisol-d5.
Table 1: Physical and Chemical Properties of Allotetrahydrocortisol
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₅ |
| Molecular Weight | 366.49 g/mol |
| CAS Number | 302-91-0 |
| Appearance | Solid |
| Melting Point | 244.5 °C |
| IUPAC Name | (3α,5α,11β,17α,21)-3,11,17,21-Tetrahydroxypregnan-20-one |
Table 2: Technical Data for Allotetrahydrocortisol-d5
| Property | Value |
| Molecular Formula | C₂₁H₂₉D₅O₅ |
| Molecular Weight | 371.52 g/mol |
| CAS Number | 2687961-06-2 |
| Isotopic Purity | ≥98 atom % D |
| Mass Shift | M+5 |
| Common Form | Solution in methanol (B129727) or neat solid |
| Storage Temperature | -20°C |
Signaling and Metabolic Pathways
The metabolic pathway from cortisol to allotetrahydrocortisol is a key component of glucocorticoid catabolism. The following diagram illustrates this pathway.
Experimental Protocols
The primary application of Allotetrahydrocortisol-d5 is as an internal standard in the quantification of urinary steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of urinary cortisol metabolites.
Protocol: Quantification of Urinary Allotetrahydrocortisol using LC-MS/MS with Allotetrahydrocortisol-d5 Internal Standard
Objective: To accurately quantify the concentration of allotetrahydrocortisol in human urine samples.
Materials:
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Human urine samples
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Allotetrahydrocortisol-d5 solution (e.g., 1 µg/mL in methanol)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Deionized water
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Centrifuge
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Nitrogen evaporator
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
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Sample Preparation:
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Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
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Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
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Transfer 1 mL of the supernatant to a clean glass tube.
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Spike each sample with 50 µL of the Allotetrahydrocortisol-d5 internal standard solution (final concentration, e.g., 50 ng/mL). Vortex for 10 seconds.
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Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5).
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Solid Phase Extraction (SPE):
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Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
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Load the prepared urine sample onto the SPE cartridge.
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Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
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Elute the steroids with 3 mL of methanol.
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
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Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in methanol
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Gradient: A suitable gradient to separate the analytes of interest (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode
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Multiple Reaction Monitoring (MRM) transitions:
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Allotetrahydrocortisol (Quantifier): m/z 367.2 -> 349.2
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Allotetrahydrocortisol (Qualifier): m/z 367.2 -> 331.2
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Allotetrahydrocortisol-d5 (Internal Standard): m/z 372.2 -> 354.2
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Optimize other MS parameters such as collision energy, cone voltage, and source temperature for the specific instrument used.
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Data Analysis:
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Integrate the peak areas for the quantifier MRM transitions of both endogenous allotetrahydrocortisol and the Allotetrahydrocortisol-d5 internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Quantify the concentration of allotetrahydrocortisol in the unknown samples by comparing their area ratios to a calibration curve prepared with known concentrations of non-labeled allotetrahydrocortisol and a constant concentration of the internal standard.
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Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of urinary steroids using an internal standard and LC-MS/MS.
